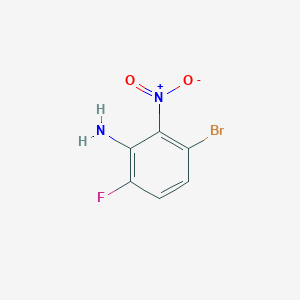

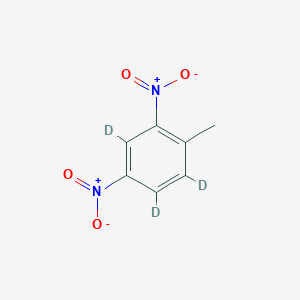

2,4-Dinitrotolueno (anillo-D3)

Descripción general

Descripción

2,4-Dinitrotoluene (DNT) or dinitro is an organic compound with the formula C7H6N2O4 . This pale yellow crystalline solid is well known as a precursor to trinitrotoluene (TNT) but is mainly produced as a precursor to toluene diisocyanate .

Synthesis Analysis

The nitration of toluene gives sequentially mononitrotoluene, DNT, and finally TNT . 2,4-DNT is the principal product from dinitration . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .Molecular Structure Analysis

The molecular formula for 2,4-Dinitrotoluene is C7H6N2O4, and its molecular weight is 182.14 g/mol .Chemical Reactions Analysis

O-Nitrotoluene nitration can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously, which is also the common side-reaction of toluene mononitration .Physical And Chemical Properties Analysis

2,4-Dinitrotoluene occurs as a pale yellow to orange crystalline solid . It has a density of 1.52 g/cm3 , a melting point of 70 °C , and decomposes at 250–300 °C .Aplicaciones Científicas De Investigación

Biotransformación en la Ciencia Ambiental

2,4-Dinitrotolueno (24DNT) y sus derivados, incluyendo el 2,6-dinitrotolueno (26DNT), se utilizan en la biotransformación del 2,4,6-trinitrotolueno (TNT) por ciertas cepas bacterianas . Este proceso es crucial para la eliminación del TNT, un contaminante explosivo nitroaromático importante en el suelo y las aguas subterráneas .

Uso en Explosivos

El 2,4-Dinitrotolueno se utiliza ampliamente en la producción de explosivos militares . Se utiliza solo o combinado con otras sustancias como octol, ciclotol, pentolita, baratol y amatol .

Producción de Poliuretanos

El 2,4-Dinitrotolueno y sus derivados son intermedios en la producción de poliuretanos . Los poliuretanos se utilizan en diversas aplicaciones, incluyendo espuma para muebles, materiales de aislamiento, recubrimientos superficiales y adhesivos .

Pólvora sin Humo

El 2,4-Dinitrotolueno se utiliza en la producción de pólvora sin humo . Este tipo de pólvora se utiliza en diversas aplicaciones, incluyendo municiones para armas de fuego .

Cohetes y Misiles

El 2,4-Dinitrotolueno y sus derivados se utilizan en cohetes y misiles . Se utilizan como propulsor o como componente explosivo .

Catálisis Heterogénea

El 2,4-Dinitrotolueno se utiliza en catálisis heterogénea, específicamente en el proceso de hidrogenación . Este proceso es crucial en la síntesis de tolueno diamina .

Tecnología de Sensores

El 2,4-Dinitrotolueno se utiliza en la tecnología de sensores . Por ejemplo, se utiliza en el desarrollo de sensores de gas, donde se utiliza para probar la repetibilidad del sensor .

Contaminación Ambiental

Se ha reportado 2,4-Dinitrotolueno en el aire, agua superficial, aguas subterráneas y suelo . Su presencia en el medio ambiente es una preocupación debido a sus posibles efectos sobre la salud, por lo que es necesario investigar métodos de tratamiento eficaces para su eliminación .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dinitrotoluene (ring-D3) is hemoglobin, a protein in red blood cells that carries oxygen . The compound interacts with hemoglobin, leading to its conversion into methemoglobin .

Mode of Action

2,4-Dinitrotoluene (ring-D3) interacts with its target, hemoglobin, through a process known as oxidative denitration . This interaction results in the conversion of hemoglobin into methemoglobin , which is unable to carry oxygen effectively, leading to a condition known as methemoglobinemia .

Biochemical Pathways

The biochemical pathway affected by 2,4-Dinitrotoluene (ring-D3) involves the conversion of hemoglobin into methemoglobin . This process disrupts the normal oxygen-carrying function of red blood cells, leading to a decrease in the amount of oxygen that reaches body tissues . Additionally, 2,4-Dinitrotoluene (ring-D3) is involved in the degradation pathways in bacteria, where it uses novel oxygenases for oxidative denitration and subsequent ring-fission .

Pharmacokinetics

The pharmacokinetics of 2,4-Dinitrotoluene (ring-D3) involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a vapor pressure of 1.47X10-4 mm Hg at 22°C , indicating its potential for volatilization.

Result of Action

The primary molecular effect of 2,4-Dinitrotoluene (ring-D3) is the conversion of hemoglobin into methemoglobin . This conversion disrupts the oxygen-carrying capacity of red blood cells, leading to a condition known as methemoglobinemia . On a cellular level, this can result in a lack of oxygen in body tissues, potentially leading to cyanosis and other health effects .

Action Environment

The action of 2,4-Dinitrotoluene (ring-D3) can be influenced by various environmental factors. For instance, the compound can degrade by several mechanisms in the environment, including oxidation, photolysis, and biodegradation in water and soil . Furthermore, the compound’s action can be affected by its presence in different environmental media, such as air, food, water, and soil .

Safety and Hazards

Direcciones Futuras

Propiedades

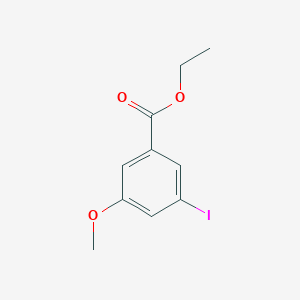

IUPAC Name |

1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279885 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93951-68-9 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

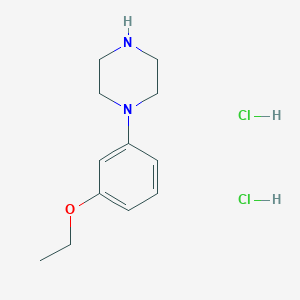

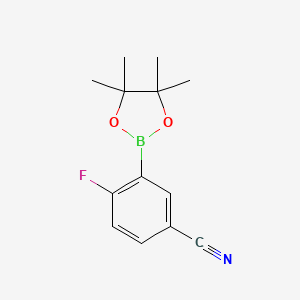

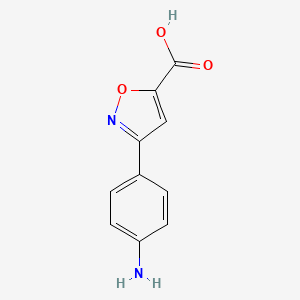

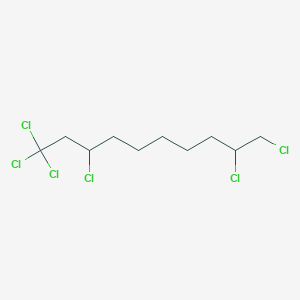

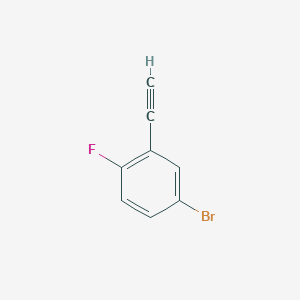

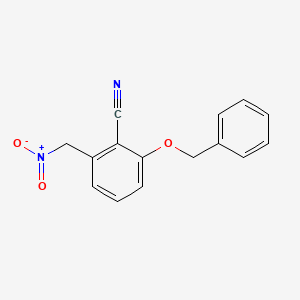

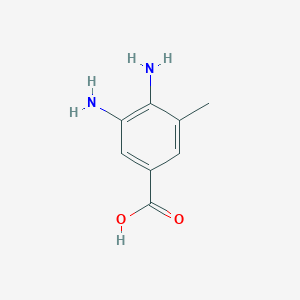

Synthesis routes and methods I

Procedure details

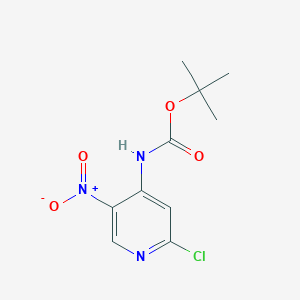

Synthesis routes and methods II

Procedure details

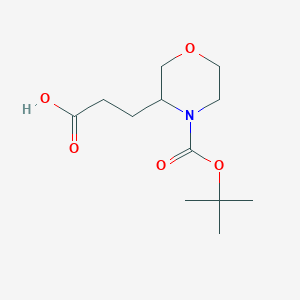

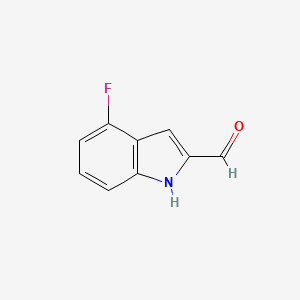

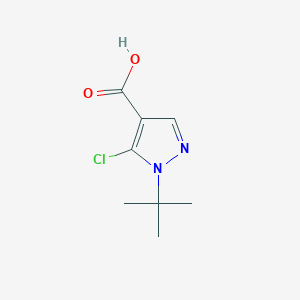

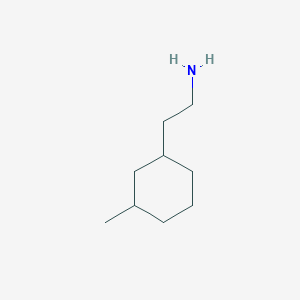

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.